2,7-naphthyridin-4-amine
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Overview
Description
2,7-Naphthyridin-4-amine is a heterocyclic compound with the molecular formula C₈H₇N₃. It is part of the naphthyridine family, which consists of fused pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-naphthyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in high overall yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free reactions with potassium fluoride on basic alumina has been explored for related compounds, suggesting potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Dihydro-naphthyridines.
Substitution: Various substituted naphthyridines depending on the reagents used.
Scientific Research Applications
2,7-Naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-naphthyridin-4-amine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, it may induce apoptosis by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and anti-HIV properties.
1,8-Naphthyridine: Used in the synthesis of light-emitting diodes and molecular sensors.
2,6-Naphthyridine: Explored for its potential as an anti-inflammatory agent.
Uniqueness
2,7-Naphthyridin-4-amine is unique due to its specific arrangement of nitrogen atoms in the fused pyridine rings, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers .
Properties
IUPAC Name |
2,7-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSIIKRHFAHNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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